2-(1H-1,2,4-Triazol-1-YL)propan-1-OL is a chemical compound with the molecular formula CHNO and a molecular weight of 127.14 g/mol. It is a derivative of 1,2,4-triazole, which is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered attention for its potential biological activities and applications in various scientific fields, particularly in medicinal chemistry.
The compound is synthesized from 1,2,4-triazole through various chemical reactions involving alkylating agents. It is primarily used in research settings and is available from chemical suppliers for laboratory use .
2-(1H-1,2,4-Triazol-1-YL)propan-1-OL falls under the category of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal and anticancer properties. This specific compound is classified as an alcohol due to the presence of the hydroxyl group (-OH) attached to the propan-1-OL structure.
The synthesis of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL typically involves the reaction of 1,2,4-triazole with an alkylating agent such as 1-chloropropan-2-ol. The general synthetic route includes:
The reaction proceeds through nucleophilic substitution where the nitrogen atom of the triazole ring acts as a nucleophile attacking the electrophilic carbon of the alkyl halide . The optimization of reaction parameters such as temperature and concentration is crucial for maximizing yield and purity.
The molecular structure of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL features a triazole ring linked to a propan-1-ol moiety. The InChI key for this compound is DOCGNFWFMFMJGR-UHFFFAOYSA-N .
Key structural data includes:
2-(1H-1,2,4-Triazol-1-YL)propan-1-OL can undergo several chemical transformations:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to yield various derivatives.
Substitution: The hydroxyl group may be substituted with other functional groups depending on the desired product .
For oxidation reactions, potassium permanganate or chromium trioxide may be employed. Reduction can be achieved using sodium borohydride or lithium aluminum hydride. Substitution reactions often utilize diverse nucleophiles based on the target functional group .
The mechanism of action for 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL primarily involves its interaction with cytochrome P450 enzymes. By inhibiting these enzymes, the compound affects the metabolism of various substrates within biological systems .
Research indicates that this compound can modulate cell signaling pathways involved in apoptosis and cell proliferation. Its effects are dose-dependent; lower concentrations may exhibit therapeutic benefits while higher concentrations could lead to cytotoxicity .
The physical properties of 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL include:
Relevant chemical properties include:
These properties make it suitable for various applications in research and industry .
2-(1H-1,2,4-Triazol-1-YL)propan-1-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is investigated for its potential antimicrobial and anticancer activities.
Medicine: Research focuses on its use in drug development, particularly as an antifungal agent.
Industry: It finds application in producing various chemicals and materials .
Triazole derivatives constitute a cornerstone of systemic antifungal therapy, primarily targeting fungal cytochrome P450 enzymes (CYP51) involved in ergosterol biosynthesis. Ergosterol serves as a critical component of fungal cell membranes, and its depletion disrupts membrane integrity and function. Azole antifungals—including fluconazole, voriconazole, and posaconazole—feature a triazole ring that coordinates with the heme iron atom in CYP51, thereby inhibiting the demethylation of lanosterol [1] [5]. The World Health Organization (WHO) classifies pathogens like Candida auris and Cryptococcus neoformans as critical threats due to their rising drug resistance, underscoring the therapeutic significance of azoles [1] [6]. Despite the emergence of newer drug classes (echinocandins, polyenes), azoles remain first-line agents owing to their oral bioavailability, broad-spectrum activity, and established safety profiles [5] [6].
Table 1: Key Triazole Antifungals and Their Structural Attributes
Compound | Core Structure | Molecular Weight (g/mol) | Linker Type |
---|---|---|---|
Fluconazole | Difluorophenyl-bis-triazolyl-propanol | 306.3 | Hydroxypropyl |
Voriconazole | Fluoropyrimidinyl-triazolyl-fluorophenyl | 349.3 | Hydroxyethyl |
Posaconazole | Extended difluorophenyl-triazolyl butanone | 700.8 | Piperazine-linked chain |
2-(1H-1,2,4-Triazol-1-yl)propan-1-ol | Triazolyl-propanol | 141.2* | Hydroxypropyl |
*Calculated based on SMILES string OCCCN1C=NC=N1 [4]
Resistance to azole antifungals arises primarily through two mechanisms: (1) mutations in the ERG11 (CYP51) gene reducing drug-binding affinity, and (2) overexpression of efflux pumps (e.g., MDR1, CDR1) that diminish intracellular drug concentrations. Key mutations include C. albicans CYP51-Y132F/H and K143R, which perturb hydrogen-bonding networks critical for azole binding [1]. For instance, fluconazole’s efficacy drops significantly against C. albicans strains harboring Y132F mutations due to steric hindrance and altered active-site topology [1] [7]. This resistance crisis is exacerbated by the limited bioavailability of second-generation azoles like posaconazole and the toxicity of amphotericin B [1] [6]. Consequently, innovations focusing on side-chain modifications—such as elongated "long-arm" amide linkers or hybrid terpenoid-azole structures—aim to restore binding affinity and evade efflux mechanisms [1] [6] [7].
2-(1H-1,2,4-Triazol-1-yl)propan-1-ol represents a strategic intermediate in azole pharmacophore optimization, characterized by a hydroxypropyl linker bridging the triazole ring to variable hydrophobic domains. Unlike clinical azoles featuring complex aromatic tails (e.g., biphenyl in "long-arm" derivatives), this compound serves as a versatile synthon for generating analogs with enhanced target affinity [4] [6]. Its structure aligns with three key pharmacophoric elements of azole antifungals:
Recent hybrid designs exploit this scaffold by coupling monoterpenes (e.g., pinenyl, cuminyl) or biphenylcarboxylic acids via ester/amide bonds, yielding compounds with 100-fold lower MICs against fluconazole-resistant Candida spp. [1] [6]. For example, biphenyl derivative 22 ( [1]) overcomes Y132F/H mutations via hydrogen bonding between its trifluoromethoxy group and S. cerevisiae His381—a interaction enabled by the optimized linker length.
Table 2: Antifungal Derivatives Derived from 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol
Derivative Class | Example Structure | Key Feature | Target Pathogens |
---|---|---|---|
Biphenyl Amide | Biphenyl-linked amide (e.g., Compound 22) | Trifluoromethoxy H-bond with CYP51-His381 | Resistant C. albicans, C. auris |
Monoterpene-Piperazine | Cuminyl-/Pinenyl-piperazine conjugates | Enhanced penetration and retention in membranes | Fluconazole-resistant C. parapsilosis |
Extended Diamide | Chlorobenzoyl-diamide (e.g., Compound 26) | Dual amide linkers for CYP51 tunnel occupation | S. cerevisiae CYP51 mutants |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1